molecular formula C13H11IO B171764 1-(Benzyloxy)-2-iodobenzene CAS No. 142523-69-1

1-(Benzyloxy)-2-iodobenzene

Cat. No. B171764
M. Wt: 310.13 g/mol
InChI Key: LAPWDCHUQSJIRB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-iodobenzene is an organic compound that is part of the phenol family. It is a colorless, non-volatile, crystalline solid that is insoluble in water but soluble in organic solvents . This compound is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products .


Synthesis Analysis

1-(Benzyloxy)-2-iodobenzene can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodobenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .


Chemical Reactions Analysis

Benzylic compounds, including derivatives like 1-(Benzyloxy)-2-iodobenzene, are essential in organic chemistry, particularly in oxidation and reduction reactions . These reactions are crucial for modifying the chemical structure of benzylic compounds, thereby altering their properties and potential applications in various scientific fields .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development

    • Results : Researchers have successfully synthesized novel drug candidates by modifying BIB. These compounds exhibit potential antimicrobial, antiviral, or anticancer properties .
  • Materials Science and Polymer Chemistry

    • Results : Polymers containing BIB-derived units exhibit unique properties, such as improved solubility, thermal stability, or reactivity .
  • Organic Synthesis and Natural Product Derivatives

    • Results : Researchers have accessed novel derivatives of natural products (e.g., flavonoids, alkaloids) by functionalizing them with BIB, leading to enhanced biological activities .
  • Radiochemistry and Labeling for Imaging Studies

    • Results : Radiolabeled BIB derivatives allow non-invasive imaging of specific tissues or receptors in vivo, aiding in disease diagnosis and drug development .
  • Catalysis and Transition Metal Complexes

    • Results : These complexes exhibit catalytic activity in various reactions (e.g., C-C bond formation, cross-coupling), enabling efficient organic synthesis .
  • Electron-Transfer Reactions and Redox Chemistry

    • Results : Understanding BIB’s redox behavior contributes to designing new redox-active materials, sensors, or catalysts .

If you need further information or have additional questions, feel free to ask! 😊

Future Directions

The future directions of research on 1-(Benzyloxy)-2-iodobenzene could involve further exploration of its synthesis methods, its potential applications in various scientific fields, and its physical and chemical properties . Additionally, its potential as a therapeutic agent could be explored further, given its inhibitory characteristics towards certain enzymes .

properties

IUPAC Name

1-iodo-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPWDCHUQSJIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-iodobenzene

Synthesis routes and methods I

Procedure details

In a 25 mI ovendried flask 2-iodophenol (1.03 g, 4.7 mmol) and potassium carbonate (0.71 g, 5.2 mmol) were dissolved in dry acetone (10 mL). The mixture was stirred for 15 min followed by addition of benzylbromide (0.61 mL, 5.2 mmol) and left over-night at rt. Addition of H20 (50 mL) followed by extraction with ethyl acetate (3×50 mL) and the combined organic phases were dried (MgSO4) and evaporated to dryness, to produce 1.7 g of crude 25. The crude product was subjected to CC [eluent:Heptane: EtOAc (9:1)] to give pure 25 (1.2 g, 81%). LC-MS [M+H]+ 310 (cald. 310.0).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods II

Procedure details

In a 25 mL ovendried flask 2-iodophenol (1.03 g, 4.7 mmol) and potassium carbonate (0.71 g, 5.2 mmol) were dissolved in dry acetone (10 mL). The mixture was stirred for 15 min followed by addition of benzylbromide (0.61 mL, 5.2 mmol) and left over-night at rt. Addition of H2O (50 mL) followed by extraction with ethyl acetate (3×50 mL) and the combined organic phases were dried (MgSO4) and evaporated to dryness, to produce 1.7 g of crude 25. The crude product was subjected to CC [eluent: Heptane:EtOAc (9:1)] to give pure 25 (1.2 g, 81%). LC-MS [M+H]+ 310 (cald. 310.0).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Z Liu, P Wang, Y Chen, Z Yan, S Chen, W Chen… - RSC advances, 2020 - pubs.rsc.org
Simple, small organic molecules containing nitrogen and oxygen atoms in their structures have been disclosed to catalyze transition-metal-free C–H arylation of unactivated arenes with …
Number of citations: 7 pubs.rsc.org
Y An, BS Zhang, Z Zhang, C Liu, XY Gou… - Chemical …, 2020 - pubs.rsc.org
This report describes a carboxylate-assisted palladium-catalysed Catellani reaction, which is compatible with ortho-amination and unactivated C(sp2)–H arylation. This method was …
Number of citations: 18 pubs.rsc.org
M Shigeno, Y Kai, T Yamada, K Hayashi… - Asian Journal of …, 2018 - Wiley Online Library
Construction of Biaryl Scaffolds from Iodoarenes and C−H Heteroarenes Using an Amide Base Generated in situ from Aminosilane and Fluoride Anion - Shigeno - 2018 - Asian Journal …
Number of citations: 16 onlinelibrary.wiley.com
S Jia, M Bai, S Zhou, R Sheng, HG Cheng… - Science China …, 2023 - Springer
We herein disclose a modular synthesis of 1-bromomethylene-THIQs involving a Catellani reaction of aryl iodides, aziridines, and terminal alkynes followed by an W-bromosuccinimide (…
Number of citations: 1 link.springer.com
R Sanz, D Miguel, A Martínez… - The Journal of Organic …, 2006 - ACS Publications
Treatment of benzyl 2-halophenyl ethers with 3 equiv of t-BuLi results in Li−halogen exchange and lithiation at benzylic methylene simultaneously. These dianions do not undergo Wittig …
Number of citations: 38 pubs.acs.org
CL Sun, ZJ Shi - Chemical reviews, 2014 - ACS Publications
Transition-metal-catalyzed reactions have been studied since the very beginning of the past century and represent a great success in organic chemistry, along with the birth and growth …
Number of citations: 958 pubs.acs.org
AB Waghamare, RK Raut, N Patel… - European Journal of …, 2022 - Wiley Online Library
N,N′‐Diboryl‐4,4′‐bipyridinylidene ( B BiPy) has been utilized in sub‐stoichiometric amounts along with anionic base as one electron donor species for both transition metal‐free …
HMT Albuquerque, CMM Santos… - New Journal of …, 2018 - pubs.rsc.org
… Synthesis of 1-benzyloxy-2-iodobenzene (9). K 2 CO 3 (1.89 g, 13.6 mmol) and benzyl … , 0.27 mmol) were added to a solution of 1-benzyloxy-2-iodobenzene 9 (2.80 g, 9 mmol) in DMF (…
Number of citations: 17 pubs.rsc.org
LH Do - 2011 - dspace.mit.edu
Chapter 1 A comprehensive review of diiron modeling in the Lippard group over the past thirty years is presented. This account describes the different strategies employed to prepare …
Number of citations: 3 dspace.mit.edu
A Bassoli, G Borgonovo, G Busnelli, G Morini - 2006 - Wiley Online Library
A new class of synthetic compounds with chemesthetic activity has been identified. They have been designed ex‐novo by structural similarity with known cooling compounds such as …

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